molecular formula C20H20N2O2S B2923528 1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899945-07-4

1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2923528
CAS No.: 899945-07-4
M. Wt: 352.45
InChI Key: CKCVHDABDDXCTD-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound under discussion shares structural similarities with various pyrazine derivatives that have been synthesized and characterized for their potential applications. For instance, Saranya et al. (2020) synthesized pyran derivatives, focusing on their application as corrosion inhibitors for mild steel in sulfuric acid solutions, indicating that similar compounds could find use in materials science for corrosion protection (Saranya et al., 2020). Furthermore, Temple and Rener (1992) explored chiral isomers of pyrazine derivatives, highlighting their antimitotic properties, suggesting potential applications in cancer research (Temple & Rener, 1992).

Antibacterial Activity

Aghekyan et al. (2020) synthesized novel oxadiazole derivatives, including those with methoxyphenyl groups, and tested them for antibacterial activity, demonstrating the potential of structurally similar compounds in antimicrobial applications (Aghekyan et al., 2020). This indicates that our compound of interest could be explored for its efficacy against bacterial infections.

Corrosion Inhibition

The use of pyran and pyrazine derivatives as corrosion inhibitors has been documented, with compounds showing significant efficiency in protecting metals from acid-induced corrosion. This is supported by the research conducted by Saranya et al. (2020), where pyran derivatives exhibited high inhibition efficiency, suggesting that 1-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one could also serve a similar role in corrosion protection (Saranya et al., 2020).

Chemoprotective Properties

The chemoprotective properties of sulfur-containing compounds, akin to the structure of the compound , have been studied. De Long et al. (1986) investigated the effects of 1,2-dithiol-3-thiones on NAD(P)H:quinone reductase and glutathione levels in murine hepatoma cells, suggesting that sulfur-containing compounds can enhance detoxification potential and might offer protection against carcinogens (De Long et al., 1986).

Potential for COX-2 Inhibitory Activity

Singh et al. (2004) synthesized 2,3-diaryl pyrazines and quinoxalines, evaluating them for cyclooxygenase (COX-1/COX-2) inhibitory activity, which is crucial for developing anti-inflammatory drugs. This research implies that pyrazine derivatives could be potential candidates for selective COX-2 inhibitors, providing a pathway for anti-inflammatory therapeutics (Singh et al., 2004).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-24-18-10-8-17(9-11-18)22-13-12-21-19(20(22)23)25-14-16-7-5-4-6-15(16)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVHDABDDXCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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